4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure maximum efficiency.
Solvent Selection: Using appropriate solvents that facilitate the reactions and can be easily removed during purification.
Catalysts: Employing catalysts to accelerate the reactions and improve yields.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide: Contains a hydroxyphenyl group, providing different biological activities.
Uniqueness
4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is unique due to the presence of the thiophene ring, which can enhance its biological activity and provide distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-3-2-5-16-13(11)12-4-6-20-8-12/h2-6,8-9H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSRNVFQDTGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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